molecular formula C20H12FNO2 B2923477 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 442567-72-8

6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

Cat. No.: B2923477
CAS No.: 442567-72-8
M. Wt: 317.319
InChI Key: SDWJSRVILDMLOB-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione is a heterocyclic compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a dibenzoazepine core with a fluorophenyl substituent. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione typically involves multi-step reactions. One common method includes the intramolecular cyclization of N,N-dibenzylamine derivatives, which can be achieved through palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of supported palladium catalysts in flow reactors allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Pd/C in the presence of hydrogen gas (H2) or NaBH4 in methanol.

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced azepine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with neurotransmitter receptors, contributing to its potential antidepressant properties .

Comparison with Similar Compounds

6-(4-fluorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.

Properties

IUPAC Name

6-(4-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FNO2/c21-13-9-11-14(12-10-13)22-19(23)17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(22)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWJSRVILDMLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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